Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives.
Preparation Methods
The synthesis of ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate typically involves the condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with ethyl isothiocyanate, followed by acylation with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction conditions often include the use of solvents like dichloromethane and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
ethyl 2-[(4-ethylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-3-22-16(19)13-9-10-23-15(13)17-14(18)11-5-7-12(8-6-11)24(20,21)4-2/h5-10H,3-4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVZKTIQFQKZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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